4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Description

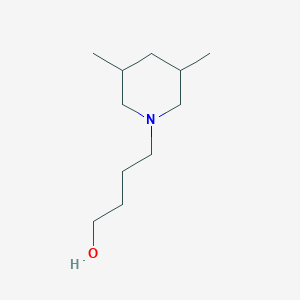

Structure

2D Structure

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICXUVQWKVAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656090 | |

| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-62-5 | |

| Record name | 3,5-Dimethyl-1-piperidinebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol typically involves the reaction of 3,5-dimethylpiperidine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3,5-Dimethylpiperidin-1-yl)butan-1-one.

Reduction: Formation of 4-(3,5-Dimethylpiperidin-1-yl)butanamine.

Substitution: Formation of 4-(3,5-Dimethylpiperidin-1-yl)butyl halides or esters.

Scientific Research Applications

The compound 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol is a chemical structure with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and its role as a synthetic intermediate in organic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, which is crucial for drug development.

Case Studies:

- Neurotransmitter Modulation : Research indicates that compounds with piperidine structures can modulate neurotransmitter systems. Studies have shown that derivatives of dimethylpiperidine exhibit affinity for neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Neuropharmacology

The compound has been explored for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for studying CNS-related conditions.

Findings:

- Behavioral Studies : Animal models have demonstrated that the administration of this compound can result in changes in behavior indicative of anxiolytic or antidepressant effects. These findings warrant further investigation into its mechanism of action.

Synthetic Intermediate

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Synthesis Pathways:

- Reactions with Electrophiles : The hydroxyl group can participate in nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced biological activity.

Data Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting neurotransmitter systems | Affinity for various receptors observed |

| Neuropharmacology | Effects on CNS; potential anxiolytic/antidepressant properties | Behavioral changes noted in animal studies |

| Synthetic Intermediate | Useful in organic synthesis; allows for further modifications | Participates in nucleophilic substitution reactions |

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL and analogous piperidine/pyrrolidine derivatives:

Key Structural and Functional Differences:

- Chain Length: The propanol analog (110514-23-3) has a shorter carbon chain, likely reducing its hydrophobicity compared to the target compound’s butanol chain. This difference could impact solubility and interaction with biological targets .

- Substituent Effects : The methylsulfonyl-phenyl derivative (from ) demonstrates how aromatic and sulfonyl groups can drastically increase molecular weight and complexity, likely directing such compounds toward pharmaceutical applications .

- Functional Context: The heptyloxy-butanol analog () serves as a pheromone in beetles, highlighting how alkoxy chains—unlike amine-linked chains—facilitate volatile signaling .

Physicochemical Properties:

- Lipophilicity : The dimethylpiperidine moiety in the target compound enhances lipophilicity compared to piperazine derivatives, which may influence membrane permeability in drug design.

- Basicity : Piperidine derivatives generally exhibit higher basicity (pKa ~11) than piperazines (pKa ~9.5), affecting protonation states under physiological conditions.

Biological Activity

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL is a chemical compound with the molecular formula CHNO. It features a piperidine ring substituted with two methyl groups and a butanol chain attached to the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways involved can vary depending on the application and biological context.

Biological Activity Overview

Research indicates that this compound may have several biological activities, including:

- Cytotoxicity : Preliminary studies suggest that this compound exhibits selective cytotoxic effects against certain cancer cell lines while sparing non-malignant cells. This selectivity is crucial for developing effective anticancer therapies .

- Enzyme Interaction : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where those enzymes play a critical role.

Research Findings

Several studies have explored the biological effects of this compound. Key findings include:

-

Cytotoxic Studies :

- A study evaluated the cytotoxic effects of related piperidine derivatives against human malignant cells (e.g., HL-60 leukemia cells). Results indicated that compounds with similar structures exhibited significant toxicity towards cancer cells while showing reduced toxicity towards non-malignant cells .

- Selectivity Index (SI) :

- Mechanistic Insights :

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(3,5-Dimethylpiperidin-1-YL)butan-2-ol | Hydroxyl group at position 2 | Potentially different enzyme interaction profiles |

| 4-(3,5-Dimethylpiperidin-1-YL)butan-1-amine | Amine group instead of hydroxyl | Different cytotoxicity and receptor binding properties |

| 3,5-Dimethylpiperidine | Parent compound without butanol chain | Basic piperidine activity without additional effects |

Case Studies

In one notable case study, researchers synthesized various derivatives of piperidine and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that modifications to the piperidine structure significantly influenced both toxicity levels and selectivity indices. This highlights the importance of structural variations in developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of 3,5-dimethylpiperidine with 4-bromobutan-1-ol. Optimization requires controlled stoichiometry, inert atmospheres (e.g., nitrogen), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be validated using HPLC (>98% purity threshold) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm piperidine ring substitution patterns and butanol chain connectivity.

- IR Spectroscopy : Peaks at ~3300 cm (O-H stretch) and ~2800 cm (C-H stretch of piperidine).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] at m/z 200.2015).

Cross-referencing with computational models (e.g., PubChem data ) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing by-products?

- Methodological Answer : Employ factorial design (e.g., 2 designs) to test variables like temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For example, a 3-factor orthogonal array (L9) reduces experimental runs by 50% while maintaining statistical rigor .

Q. What computational approaches are suitable for predicting reaction pathways or stability of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies (e.g., Gaussian 16 software).

- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability (e.g., AMBER force fields).

Cross-validate with experimental DSC/TGA data to assess decomposition thresholds .

Q. How can contradictory data in synthesis or characterization be resolved?

- Methodological Answer : Apply statistical contradiction analysis :

- ANOVA : Identify significant outliers in replicate experiments (p < 0.05).

- Principal Component Analysis (PCA) : Isolate variables causing spectral misinterpretation (e.g., solvent peaks in NMR).

Reproducibility is enhanced by adhering to standardized protocols (e.g., CRDC guidelines for chemical engineering design ).

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to pH 3–10 buffers at 40–60°C for 4 weeks. Monitor degradation via UPLC-MS.

- Degradation Kinetics : Use Arrhenius plots to extrapolate shelf-life at 25°C.

- DOE : A 2 factorial design (pH × temperature) quantifies interaction effects .

Q. How can intermediates or by-products in the synthesis pathway be identified and quantified?

- Methodological Answer :

- LC-MS/MS : Trace-level detection of intermediates (e.g., alkylated piperidine derivatives).

- Isotopic Labeling : C-labeled precursors to track reaction pathways via isotopic patterns in HRMS.

- GC-FID : Quantify volatile by-products (e.g., residual solvents) with <1% detection limits .

Methodological Frameworks

- Experimental Design : Leverage factorial or orthogonal arrays to minimize resource use while maximizing data robustness .

- Data Validation : Cross-reference computational predictions (e.g., PubChem ) with empirical results to resolve ambiguities.

- Safety Compliance : Follow CRDC and OSHA guidelines for hazardous material handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.